molecular formula C23H23N3O4 B11074363 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11074363
M. Wt: 405.4 g/mol
InChI Key: ZZGGXIUGBOZYOM-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzoxazole ring through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The piperidine ring can be introduced via nucleophilic substitution reactions, and the pyrrolidine-2,5-dione moiety is often synthesized through cyclization reactions involving amines and anhydrides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine and pyrrolidine rings provide structural rigidity and influence the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanoic acid
  • N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives
  • 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide derivatives

Uniqueness

3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the benzoxazole ring enhances its potential for hydrogen bonding and π-π interactions, while the piperidine and pyrrolidine rings contribute to its structural rigidity and binding affinity.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

3-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C23H23N3O4/c1-29-17-8-6-16(7-9-17)26-21(27)14-19(23(26)28)25-12-10-15(11-13-25)22-24-18-4-2-3-5-20(18)30-22/h2-9,15,19H,10-14H2,1H3

InChI Key

ZZGGXIUGBOZYOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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